N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide
Description
Systematic IUPAC Nomenclature and SMILES Representation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems containing multiple ring structures and substitution patterns. The compound's full systematic name accurately describes the connectivity between the isochroman moiety and the substituted imidazole ring through a methylene linker. The isochroman portion of the molecule, representing a 3,4-dihydro-1H-2-benzopyran system, serves as the foundational bicyclic structure that provides both conformational rigidity and potential sites for molecular recognition interactions.
The imidazole ring system bears three distinct methyl substituents at positions 1 and 2 of the imidazole core, while the nitrogen atom attached to the sulfonamide group carries an additional methyl substituent. This substitution pattern creates a highly methylated environment around the imidazole ring, which significantly influences the compound's electronic properties and steric accessibility. The sulfonamide group, positioned at the 4-position of the imidazole ring, serves as the central functional group that links the methylated imidazole system to the isochroman-derived substituent through a nitrogen atom.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1,2-trimethylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-17-16(10-18(12)2)23(20,21)19(3)9-15-8-13-6-4-5-7-14(13)11-22-15/h4-7,10,15H,8-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCXWPFVODSTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isochroman-3-ylmethyl intermediate. This intermediate is then reacted with N,1,2-trimethyl-1H-imidazole-4-sulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols, leading to the formation of azide or thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or thiol derivatives.
Scientific Research Applications
Scientific Research Applications
N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide has several promising applications across different scientific disciplines:
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator . Its sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity. Preliminary studies suggest it may have anti-inflammatory and antimicrobial properties , making it a candidate for further medicinal research .
Biological Research
Research indicates that this compound might interact with specific molecular targets in biological systems. The combination of the isochroman and imidazole rings enhances its binding affinity and specificity to these targets. This interaction can modulate the activity of proteins involved in various biological processes .
Material Science
In industrial applications, this compound can be utilized as a building block for synthesizing more complex molecules. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds related to sulfonamides, including variants of this compound. The results indicated significant activity against various bacterial strains, suggesting potential use in developing new antibiotics .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. It was found to inhibit specific enzymes linked to inflammatory pathways effectively. The mechanism involved competitive inhibition where the compound binds to the active site of the enzyme, blocking substrate access .
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the isochroman and imidazole rings contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
3A5NP2C (3-amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide)
- Structural Features : Contains a pyrazine-carboxamide core with azepane and pyrimidine substituents.
- Its azepane group may enhance membrane permeability compared to the target’s isochroman methyl group .
Novel N-Substituted Indazole Sulfonamides
- Structural Features : Ethyl-1H-indazole-3-carboxylate derivatives with varied N-substituents.
- Activity : Broad-spectrum biological activities, including antimicrobial and anti-inflammatory effects.
Pharmacokinetic and Physicochemical Properties
Sulfonamides are often scrutinized for drug-likeness.
| Property | Target Compound | 3A5NP2C | N-Carboxymethyl Chitosan |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 422.5 | 320 (estimated) |
| logP | ~2.5 (predicted) | 1.8 (predicted) | -1.2 |
| Hydrogen-Bond Donors | 2 | 4 | 5 |
| Hydrogen-Bond Acceptors | 6 | 9 | 8 |
| Biological Activity | Undisclosed | Anticancer | Antimicrobial |
Sources: Estimated properties derived from structural analogs .
Biological Activity
N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Isochroman Ring : A bicyclic structure that contributes to the compound's lipophilicity and potential interactions with biological targets.
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
- Sulfonamide Group : Imparts notable pharmacological properties, including antibacterial activity.
The IUPAC name for the compound is N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1,2-trimethylimidazole-4-sulfonamide, with a molecular formula of C16H21N3O3S and a molecular weight of 335.42 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues in target proteins. The imidazole ring enhances binding affinity through π-stacking interactions. This compound has been investigated for its potential as:
- Enzyme Inhibitor : It may inhibit key enzymes involved in metabolic pathways or disease processes.
- Receptor Modulator : It could modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that this compound could be a candidate for developing new antibacterial agents .
Cytotoxicity Studies
In studies assessing cytotoxic effects on cancer cell lines, the compound exhibited selective cytotoxicity. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HL-60 (human leukemia) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 45 |
These results indicate that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bcl-2 and p21 .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other sulfonamide derivatives:
| Compound Name | Activity | Notable Features |
|---|---|---|
| N-(isochroman-3-ylmethyl)-N-methylsulfanilamide | Antibacterial | Lower MIC values against Gram-positive bacteria |
| N-(isochroman-3-yldimethyl)-imidazole derivatives | Anticancer | Higher selectivity towards cancer cells |
This comparison highlights the unique profile of this compound in terms of both antimicrobial and anticancer properties .
Q & A
Q. What synthetic strategies are recommended for preparing N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide?
A multi-step approach is typically employed, involving:
- Imidazole core synthesis : Cyclization of sulfonamide precursors under alkaline conditions (e.g., NaOH in ethanol) to form the 1H-imidazole-4-sulfonamide backbone .
- Substitution reactions : Introducing the isochroman-3-ylmethyl group via nucleophilic substitution or reductive amination, using catalysts like Raney nickel to avoid dehalogenation byproducts .
- Purification : Column chromatography (silica gel) or crystallization from ethanol to isolate intermediates .
Key validation : Monitor reactions via TLC or HPLC, and confirm structures using H NMR (e.g., δ 2.15–2.23 ppm for methyl groups) and LCMS (m/z ~392–440 range for similar sulfonamides) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Spectroscopic analysis :
- H NMR: Identify methyl groups (δ 1.38–2.23 ppm), sulfonamide protons (δ 7.44–8.63 ppm), and isochroman aromatic signals (δ 6.68–7.80 ppm) .
- IR: Confirm sulfonamide S=O stretches (~1350–1150 cm) and imidazole C-N vibrations (~1600 cm) .
- Chromatography : HPLC with UV detection (purity >98%) and LCMS for molecular ion confirmation .
- Elemental analysis : Match C, H, N, S percentages to theoretical values (e.g., CHNOS for analogs) .
Advanced Research Questions
Q. How can contradictory data in reaction yields or biological activity be resolved?
- Root-cause analysis :
- Synthetic inconsistencies : Check catalyst selectivity (e.g., Pd/C vs. Raney nickel for avoiding dehalogenation) and solvent effects (ethanol vs. water for intermediate stability) .
- Biological variability : Standardize assays (e.g., MIC tests for antimicrobial activity) across multiple cell lines or enzyme batches to isolate compound-specific effects .
- Statistical validation : Use ANOVA or t-tests to assess significance of yield variations (e.g., 88% vs. 35% in similar sulfonamide syntheses) .
- Empirical falsification : Apply intelligent data analysis (IDA) to identify outliers or confounding variables in pharmacological datasets .
Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to the isochroman ring to enhance solubility, guided by logP calculations .
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., methyl groups prone to oxidation) .
- Structural analogs : Synthesize derivatives with modified sulfonamide or imidazole moieties and compare ADME profiles via LC-MS/MS .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
